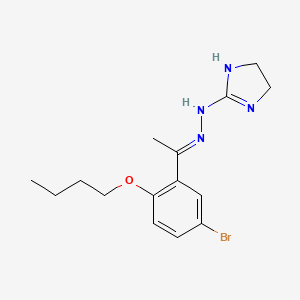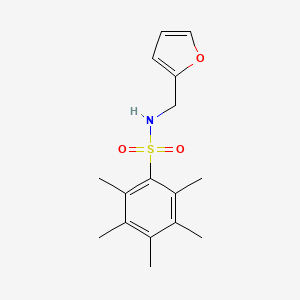
1-(5-bromo-2-butoxyphenyl)ethanone 4,5-dihydro-1H-imidazol-2-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-butoxyphenyl)ethanone 4,5-dihydro-1H-imidazol-2-ylhydrazone, commonly known as BIH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BIH is a hydrazone derivative that has been synthesized through a multi-step process involving the reaction of 5-bromo-2-butoxybenzaldehyde with various reagents.
Mécanisme D'action
The mechanism of action of BIH is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, BIH has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BIH has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BIH is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, BIH has been found to have low toxicity and is well tolerated in animal studies. However, one limitation of BIH is its relatively complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research and development of BIH. One area of interest is the development of new derivatives of BIH that may have improved biological activity or pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of BIH and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for BIH may help to overcome some of the limitations associated with its complex synthesis.
Méthodes De Synthèse
The synthesis of BIH involves a multi-step process that starts with the reaction of 5-bromo-2-butoxybenzaldehyde with hydrazine hydrate to form 1-(5-bromo-2-butoxyphenyl)hydrazine. This intermediate product is then reacted with ethyl acetoacetate to form 1-(5-bromo-2-butoxyphenyl)-3-oxobutan-1-one. Finally, the reaction of this compound with ammonium acetate yields BIH.
Applications De Recherche Scientifique
BIH has been found to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to be effective in inhibiting the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, BIH has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(E)-1-(5-bromo-2-butoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O/c1-3-4-9-21-14-6-5-12(16)10-13(14)11(2)19-20-15-17-7-8-18-15/h5-6,10H,3-4,7-9H2,1-2H3,(H2,17,18,20)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDCSNWVQQFHW-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C(=NNC2=NCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Br)/C(=N/NC2=NCCN2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1-(5-Bromo-2-butoxyphenyl)ethylidene)hydrazinyl)-4,5-dihydro-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)
![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)



![3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5697207.png)

![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)



![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)